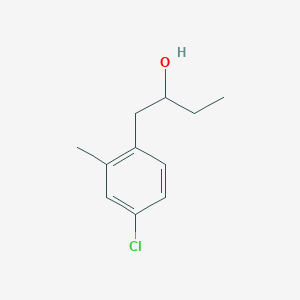
1-(4-Chloro-2-methylphenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-methylphenyl)-2-butanol is an organic compound with the molecular formula C11H15ClO It is characterized by the presence of a chloro-substituted phenyl ring and a butanol side chain
Preparation Methods
The synthesis of 1-(4-Chloro-2-methylphenyl)-2-butanol typically involves the reaction of 4-chloro-2-methylphenyl with butanal in the presence of a reducing agent. One common method is the Grignard reaction, where 4-chloro-2-methylphenyl magnesium bromide reacts with butanal to form the desired product. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial production methods may involve catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. The reaction conditions are optimized to achieve high yield and purity, often involving temperature control and specific catalysts.
Chemical Reactions Analysis
1-(4-Chloro-2-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-methylphenyl)-2-butanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-2-butanol involves its interaction with specific molecular targets. The chloro-substituted phenyl ring can interact with enzymes or receptors, altering their activity. The butanol side chain may facilitate the compound’s solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)-2-butanol can be compared with similar compounds such as:
4-Chloro-2-methylphenol: This compound has a similar phenyl ring structure but lacks the butanol side chain, resulting in different chemical and biological properties.
4-Chloro-2-methylphenyl isocyanate: This compound contains an isocyanate group instead of a hydroxyl group, leading to different reactivity and applications.
4-Chloro-2-methylphenoxyacetic acid: This compound has an acetic acid side chain, making it more acidic and suitable for different applications.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-11(13)7-9-4-5-10(12)6-8(9)2/h4-6,11,13H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWPPGVAGQEURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)Cl)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
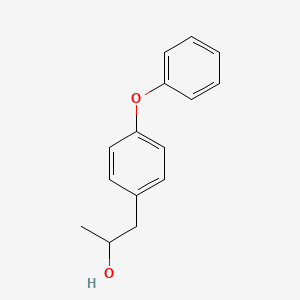
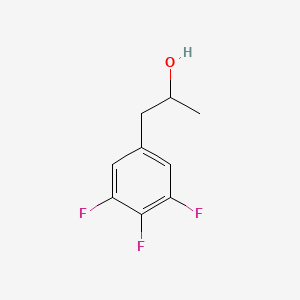
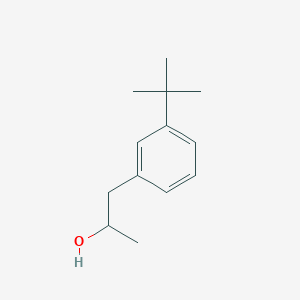

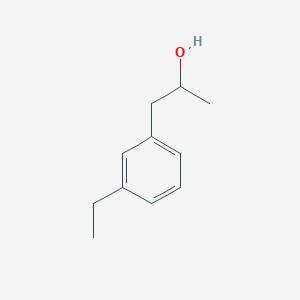
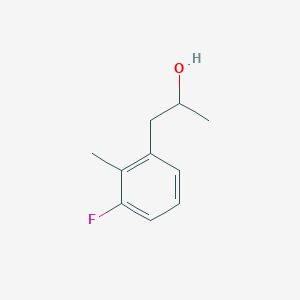
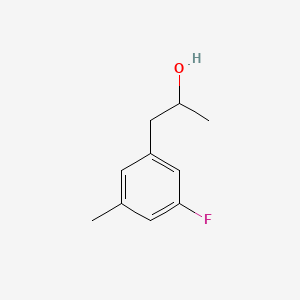
![1-[4-(2-methylpropyl)phenyl]propan-2-ol](/img/structure/B8002447.png)
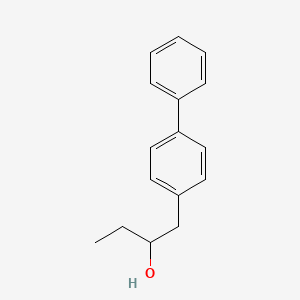
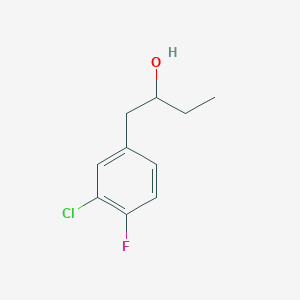
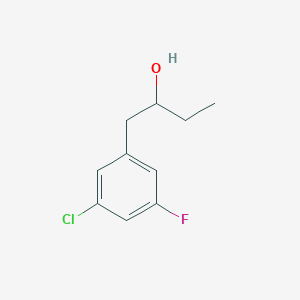

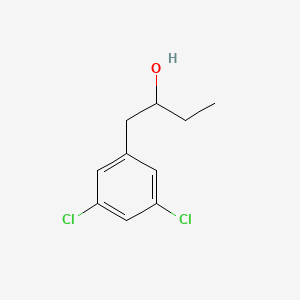
![1-[3-(Dimethylamino)phenyl]-2-butanol](/img/structure/B8002495.png)
